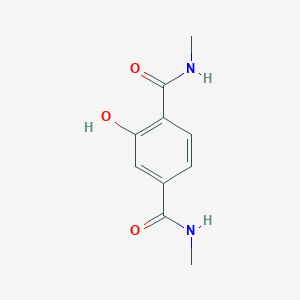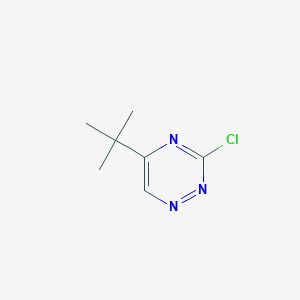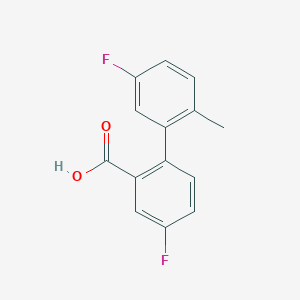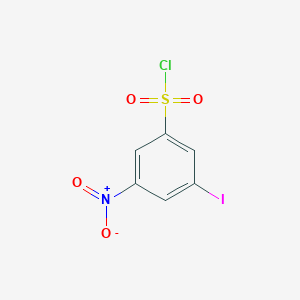
2-Hydroxy-N1,N4-dimethylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N1,N4-dimethylterephthalamide is an organic compound with the molecular formula C12H16N2O4 It is a derivative of terephthalamide, characterized by the presence of hydroxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N4-dimethylterephthalamide typically involves the reaction of terephthalic acid with dimethylamine and a hydroxy-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N1,N4-dimethylterephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N1,N4-dimethylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N1,N4-dimethylterephthalamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-hydroxyethyl)terephthalamide: Similar structure but with hydroxyethyl groups instead of dimethyl groups.
Terephthalic acid: The parent compound without the hydroxy and dimethyl modifications.
Uniqueness
2-Hydroxy-N1,N4-dimethylterephthalamide is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-hydroxy-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-7(8(13)5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |
InChI-Schlüssel |
IFEUBYNZQYRKRB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)



![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)





